molecular formula C20H20N2O3S B11092763 2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one

2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one

Cat. No.: B11092763
M. Wt: 368.5 g/mol
InChI Key: SCFNELLBILVYKV-UHFFFAOYSA-N
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Description

2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-6-phenyl-4(3H)-pyrimidinone is a complex organic compound with a unique structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-6-phenyl-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Ethoxyphenoxyethyl Group: This step involves the reaction of the pyrimidinone intermediate with 2-(4-ethoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-6-phenyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyrimidinone core or the phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidinone derivatives.

    Substitution: Alkoxy-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-6-phenyl-4(3H)-pyrimidinone exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzoxazole: Shares a similar ethoxyphenoxyethyl group but has a benzoxazole core instead of a pyrimidinone core.

    2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}acetic acid: Contains the same ethoxyphenoxyethyl group but is an acetic acid derivative.

Uniqueness

2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-6-phenyl-4(3H)-pyrimidinone is unique due to its specific combination of functional groups and its pyrimidinone core, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C20H20N2O3S/c1-2-24-16-8-10-17(11-9-16)25-12-13-26-20-21-18(14-19(23)22-20)15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,21,22,23)

InChI Key

SCFNELLBILVYKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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